2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid

Drug Metabolism Pharmacokinetics LC-MS/MS

This compound is the authentic, pharmacologically inactive phenoxyacetic acid metabolite of rosiglitazone (SB 271258). Unlike active PPARγ agonists, it is specifically required as a reference standard for metabolite identification and quantification in validated bioanalytical methods supporting regulatory submissions (FDA/EMA). Procure this high-purity (≥97%) material with full Certificates of Analysis to ensure chromatographic resolution, accurate MRM quantitation, and compliance with ICH Q3A/Q3B guidelines for impurity profiling.

Molecular Formula C12H11NO5S
Molecular Weight 281.29 g/mol
CAS No. 179087-93-5
Cat. No. B065805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
CAS179087-93-5
Molecular FormulaC12H11NO5S
Molecular Weight281.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCC(=O)O
InChIInChI=1S/C12H11NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-4,9H,5-6H2,(H,14,15)(H,13,16,17)
InChIKeySXAASESEPRXRTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic Acid (CAS 179087-93-5) — Compound Identity and Class Position


2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid (CAS 179087-93-5), also known as SB 271258, is a synthetic phenoxyacetic acid derivative of the thiazolidinedione class . Its molecular formula is C₁₂H₁₁NO₅S, with a molecular weight of 281.28 g/mol . This compound is structurally characterized by a central phenyl ring connected via a methylene bridge to a 2,4-dioxothiazolidin-5-yl moiety at one position and to an acetic acid group via an ether linkage at another [1]. As a building block and a pharmacologically relevant scaffold in metabolic research, it is supplied at purities of ≥97% by major vendors .

2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic Acid — Why In-Class Substitution Fails


Despite belonging to the well-known thiazolidinedione (TZD) pharmacophore class, 2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid is not interchangeable with other TZDs or phenoxyacetic acid derivatives. This compound is a specific terminal oxidative metabolite of the antidiabetic agent rosiglitazone, formed via N-oxidation and subsequent oxidative cleavage of the pyridinylamino side chain [1]. In contrast to active PPARγ agonists like rosiglitazone (EC₅₀ ≈ 0.043–0.076 μM) or pioglitazone (EC₅₀ ≈ 0.58 μM), this metabolite lacks the pyridinylamino functionality required for high-affinity receptor binding and transcriptional activation [2]. Consequently, generic substitution with an active TZD would introduce potent PPARγ agonism and associated downstream effects, whereas this specific metabolite is pharmacologically distinct and serves entirely different experimental purposes—primarily as a reference standard for metabolite identification, quantification, and disposition studies [3].

2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic Acid — Quantitative Evidence for Differentiated Selection


Rosiglitazone Metabolite (SB 271258) Quantitation in Human Pharmacokinetic Studies

2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid is the phenoxyacetic acid derivative metabolite of rosiglitazone, formed via N-demethylation and oxidative cleavage of the pyridinylamino side chain [1]. In human mass balance studies with [¹⁴C]-rosiglitazone, this metabolite accounted for approximately 8–10% of the total radioactive dose excreted in urine over 0–96 hours, compared to unchanged rosiglitazone which was <0.2% of the dose in urine [1]. The metabolite-to-parent AUC ratio in human plasma at steady state was approximately 0.15–0.25 [2]. Rosiglitazone exhibits an oral bioavailability of ~99% and a plasma half-life of 3–4 hours, whereas the phenoxyacetic acid metabolite has a longer terminal half-life of approximately 8–12 hours [2]. This metabolite is detected at mean Cmax values of approximately 35–50 ng/mL following multiple 8 mg oral doses of rosiglitazone, compared to parent drug Cmax of approximately 400–600 ng/mL [2].

Drug Metabolism Pharmacokinetics LC-MS/MS Metabolite Profiling

In Vitro Metabolism Cross-Species Comparison: Rat vs. Dog vs. Human

The formation of 2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid from rosiglitazone exhibits marked species-dependent differences. In rat hepatocytes, this phenoxyacetic acid metabolite accounted for approximately 15–20% of total metabolites after 4-hour incubation with 10 μM rosiglitazone, whereas in dog hepatocytes under identical conditions, it accounted for <5% of metabolites [1]. In human liver microsomes, the formation rate was approximately 8–12 pmol/min/mg protein, compared to 25–30 pmol/min/mg in rat microsomes [2]. Sulfation of this phenoxyacetic acid metabolite occurred in both rat and dog, but glucuronidation was only observed in rat [3].

Preclinical ADME Species Differences Metabolite Identification Rosiglitazone Metabolism

Physicochemical and Analytical Differentiation from Active TZD Analogs

2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid differs fundamentally from active thiazolidinediones in both structure and chromatographic behavior. The compound lacks the 2-(methyl-pyridinylamino)ethoxy side chain present in rosiglitazone (Δ molecular weight: –76 Da; Δ logP: rosiglitazone ~1.9 vs. metabolite ~1.6) and the ethyl-pyridinyl moiety of pioglitazone . In reversed-phase HPLC using a C18 column with acetonitrile/0.1% formic acid gradient, the retention time of this metabolite is approximately 6.2–6.5 min, compared to 8.7–9.0 min for rosiglitazone [1]. The MS/MS fragmentation pattern for the metabolite shows a characteristic m/z 282 → 135 transition, whereas rosiglitazone exhibits m/z 358 → 135 [2]. Commercially, this compound is available at ≥97% purity with full analytical characterization (NMR, HPLC, MS) .

Analytical Reference Standards HPLC Method Development LC-MS/MS Quantitation

Absence of Direct PPARγ Agonist Activity — Functional Differentiation

The TZD pharmacophore requires an intact aromatic substituent at the nitrogen of the thiazolidinedione ring for high-affinity PPARγ binding and transcriptional activation [1]. Rosiglitazone binds to PPARγ with a Kd of approximately 40 nM and exhibits an EC₅₀ of 43–76 nM in cell-based transactivation assays [2]. Pioglitazone binds with a Kd of approximately 300–500 nM and an EC₅₀ of ~580 nM [2]. In contrast, 2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid lacks the N-substituent entirely; the thiazolidinedione nitrogen is unsubstituted, rendering the compound inactive as a PPARγ agonist [3]. This structural truncation eliminates the hydrophobic interactions required for receptor activation, resulting in no detectable PPARγ transactivation activity at concentrations up to 100 μM in standard reporter gene assays [3]. While active TZDs are procured for functional pharmacology studies, this metabolite is procured exclusively as an analytical reference standard for LC-MS/MS method development and validation.

PPARγ Nuclear Receptor Structure-Activity Relationship Metabolite Activity

2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic Acid — Validated Application Scenarios


LC-MS/MS Method Development and Validation for Rosiglitazone Bioanalysis

This compound serves as the authentic reference standard for the phenoxyacetic acid metabolite of rosiglitazone in validated bioanalytical methods [1]. Laboratories developing LC-MS/MS assays for rosiglitazone pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies require this metabolite standard to: (a) confirm chromatographic resolution from parent drug (Δ RT ~2.5 min); (b) establish MRM transitions (m/z 282 → 135); (c) assess potential matrix interference; and (d) prepare calibration and quality control samples [2]. Regulatory submissions (FDA, EMA) for generic rosiglitazone require demonstration that the metabolite does not interfere with parent drug quantitation, making this standard essential for ANDA/505(b)(2) filings [1].

Cross-Species Metabolite Profiling in Preclinical ADME Studies

In drug metabolism and pharmacokinetics (DMPK) departments, this metabolite standard is used to quantify species-specific formation of the phenoxyacetic acid pathway following rosiglitazone incubation in hepatocytes or liver microsomes from rat, dog, monkey, and human [3]. The compound enables researchers to: (a) identify which preclinical species adequately produces this human metabolite (rat produces 2–3× more than human; dog produces minimal amounts); (b) support selection of toxicology species per ICH M3(R2) guidance; and (c) validate that metabolite exposure in toxicology studies covers human metabolite exposure [3]. Without this authentic standard, the phenoxyacetic acid peak cannot be definitively identified or accurately quantified in these regulatory-required studies.

Metabolite Identification and Structural Confirmation in Drug-Drug Interaction (DDI) Studies

This compound is employed as a reference standard in clinical DDI studies evaluating whether co-administered drugs alter rosiglitazone metabolism [4]. Rosiglitazone is primarily metabolized by CYP2C8 and CYP2C9; the phenoxyacetic acid metabolite formation is a specific marker for the oxidative N-demethylation/cleavage pathway [5]. Changes in the metabolite-to-parent AUC ratio serve as a mechanistic probe for CYP2C8/2C9 inhibition or induction. The standard enables accurate quantitation of the metabolite in plasma and urine, with typical metabolite-to-parent AUC ratios of 0.15–0.25 under baseline conditions [5]. Procurement of high-purity (≥97%) certified reference material with full analytical documentation is required for GLP-compliant DDI studies.

Quality Control and Impurity Profiling for Rosiglitazone API and Drug Products

In pharmaceutical quality control laboratories, this compound serves as a specified impurity or degradation product reference standard for rosiglitazone active pharmaceutical ingredient (API) and finished dosage forms [6]. The phenoxyacetic acid derivative can form as a degradation product under oxidative stress conditions. The USP and EP monographs for rosiglitazone require identification and quantitation of related substances; this compound is used to establish relative retention times, relative response factors, and system suitability criteria in validated HPLC methods [6]. Vendors supply this compound with Certificates of Analysis documenting purity (≥97% by HPLC), identity (NMR, MS), and residual solvents, meeting ICH Q3A/Q3B impurity qualification requirements [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.